Lipophilicity and Predicted Bioavailability Differentiation vs. Terephthalic Acid and 2-Methylterephthalic Acid
2,6-Dimethylterephthalic acid exhibits a substantially higher LogP value compared to its unsubstituted and mono-substituted analogs. This indicates a significant increase in lipophilicity, which is a critical factor in predicting membrane permeability and bioavailability in pharmaceutical and agrochemical applications. While LogP values are predicted, the relative difference is substantial [1] [2].
| Evidence Dimension | LogP (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.92 |
| Comparator Or Baseline | Terephthalic Acid: LogP = 1.083; 2-Methylterephthalic Acid: LogP = 1.7 (XLogP3) |
| Quantified Difference | ~2.7x higher LogP vs. Terephthalic Acid; ~1.7x higher vs. 2-Methylterephthalic Acid |
| Conditions | Predicted values (ACD/LogP, XLogP3, experimental). |
Why This Matters
For procurement in drug discovery, a higher LogP value suggests improved passive membrane diffusion, making this compound a more suitable starting point for designing orally bioavailable drugs compared to its more polar, less substituted counterparts.
- [1] ChemTradeHub. Terephthalic acid (CAS 100-21-0). (LogP: 1.083). https://jp.chemtradehub.com/ja/msds/100-21-0_36195. View Source
- [2] Kuujia. 2-Methylterephthalic acid (CAS 5156-01-4). (XLogP3: 1.7). https://www.kuujia.com/2-methylterephthalic-acid.html. View Source
